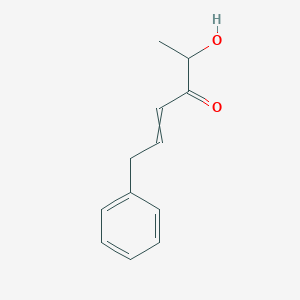
2-Hydroxy-6-phenylhex-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-phenylhex-4-en-3-one is an organic compound that belongs to the class of phenolic ketones It is characterized by the presence of a hydroxyl group (-OH) and a phenyl group attached to a hexenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-phenylhex-4-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with acetone, followed by a series of reduction and oxidation steps to introduce the hydroxyl group and the double bond. The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be used in hydrogenation steps, while oxidation reactions might employ reagents like potassium permanganate or chromium trioxide. The industrial methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-phenylhex-4-en-3-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-6-phenylhex-4-en-3-one or 2-carboxy-6-phenylhex-4-en-3-one.
Reduction: Formation of 2-hydroxy-6-phenylhexane-3-one.
Substitution: Formation of substituted phenyl derivatives, such as 2-hydroxy-6-(bromophenyl)hex-4-en-3-one.
Scientific Research Applications
2-Hydroxy-6-phenylhex-4-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-phenylhex-4-en-3-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic regions of proteins, affecting their activity. Additionally, the compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: Similar structure but with an additional carboxyl group.
6-Phenylhex-3-en-2-one: Lacks the hydroxyl group.
Phenol: Contains a hydroxyl group attached directly to an aromatic ring.
Uniqueness
2-Hydroxy-6-phenylhex-4-en-3-one is unique due to the combination of its hydroxyl and phenyl groups attached to a hexenone backbone. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
61713-57-3 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-hydroxy-6-phenylhex-4-en-3-one |
InChI |
InChI=1S/C12H14O2/c1-10(13)12(14)9-5-8-11-6-3-2-4-7-11/h2-7,9-10,13H,8H2,1H3 |
InChI Key |
VGLWUEWPULNXIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C=CCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















